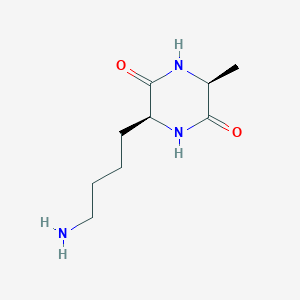![molecular formula C7H14GeO2 B14254349 Trimethyl[(2-methylacryloyl)oxy]germane CAS No. 398130-99-9](/img/structure/B14254349.png)
Trimethyl[(2-methylacryloyl)oxy]germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(2-methylacryloyl)oxy]germane is a chemical compound with the molecular formula C9H18ClNO2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a germane group attached to a methacryloyl moiety, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylacryloyl)oxy]germane typically involves the reaction of methacrylic acid with trimethylgermanium chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 25-50°C and using solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .
化学反応の分析
Types of Reactions
Trimethyl[(2-methylacryloyl)oxy]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced germane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methacryloyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range-10-0°C.
Substitution: Nucleophiles such as amines or thiols; temperature range25-50°C.
Major Products Formed
Oxidation: Germane oxides.
Reduction: Reduced germane derivatives.
Substitution: Substituted germane compounds.
科学的研究の応用
Trimethyl[(2-methylacryloyl)oxy]germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
作用機序
The mechanism of action of Trimethyl[(2-methylacryloyl)oxy]germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and protein function .
類似化合物との比較
Similar Compounds
Methacryloxyethyltrimethyl ammonium chloride: Similar in structure but contains an ammonium group instead of a germane group.
Triethyl[(2-methylacryloyl)oxy]germane: Similar but with ethyl groups instead of methyl groups attached to the germane moiety.
Uniqueness
Trimethyl[(2-methylacryloyl)oxy]germane is unique due to the presence of the germane group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
398130-99-9 |
|---|---|
分子式 |
C7H14GeO2 |
分子量 |
202.81 g/mol |
IUPAC名 |
trimethylgermyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H14GeO2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 |
InChIキー |
DJMCFMCWEQIJPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)O[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


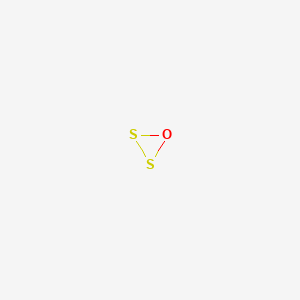
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
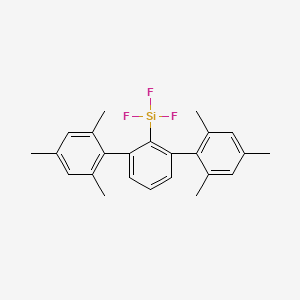
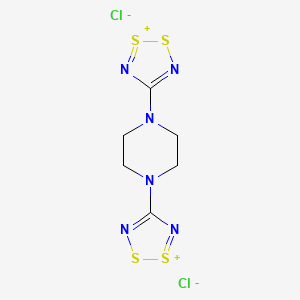

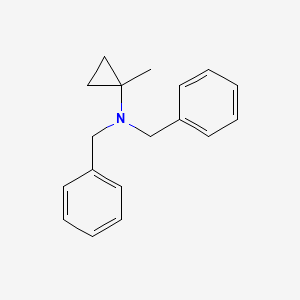
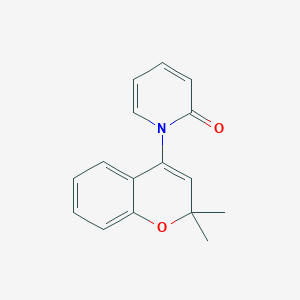

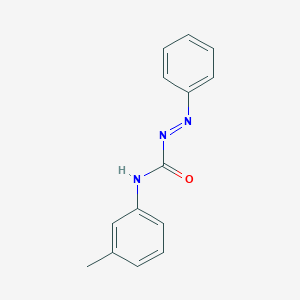
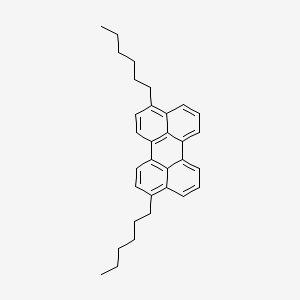
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
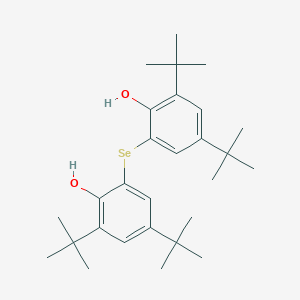
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
